

Application Notes and Protocols: 1-(2-Fluorophenyl)ethanol Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-(2-Fluorophenyl)ethanol**

Cat. No.: **B1295034**

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The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The **1-(2-fluorophenyl)ethanol** scaffold serves as a valuable building block for synthesizing a diverse range of therapeutic agents. The fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformation and electronic properties, leading to improved pharmacological profiles. These derivatives have shown promise in various therapeutic areas, including oncology and metabolic diseases, by acting as potent and selective inhibitors of key biological targets.

This document provides detailed application notes on the anticancer and enzyme inhibitory activities of **1-(2-fluorophenyl)ethanol** derivatives, complete with quantitative data, experimental protocols, and workflow visualizations.

Application Note 1: Anticancer Activity of 1-(2-Fluorophenyl)ethanol Derivatives

Derivatives incorporating the 1-(2-fluorophenyl) moiety have been investigated for their potential as anticancer agents. Notably, compounds integrating this scaffold with other pharmacophores, such as piperazine and sulfamethoxazole, have demonstrated significant

cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins like BCL2.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of various derivatives has been quantified using IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity (IC₅₀) of Sulfamethoxazole-Piperazine Derivatives[1] Data against MDA-MB-231 human breast cancer cell line.

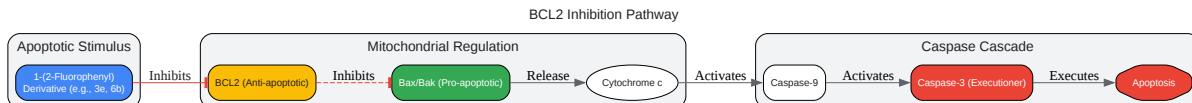
Compound ID	Structure Description	IC ₅₀ (μM)
3e	Sulfamethoxazole derivative with ureido linkage	16.98
6b	1-(2-fluorophenyl)piperazine derivative with ureido linkage	17.33

Table 2: Cytotoxicity (IC₅₀) of Fluoroaryl-Substituted FL118 Derivatives[2] FL118 is a camptothecin analogue. These derivatives feature a fluorophenyl group at position 7.

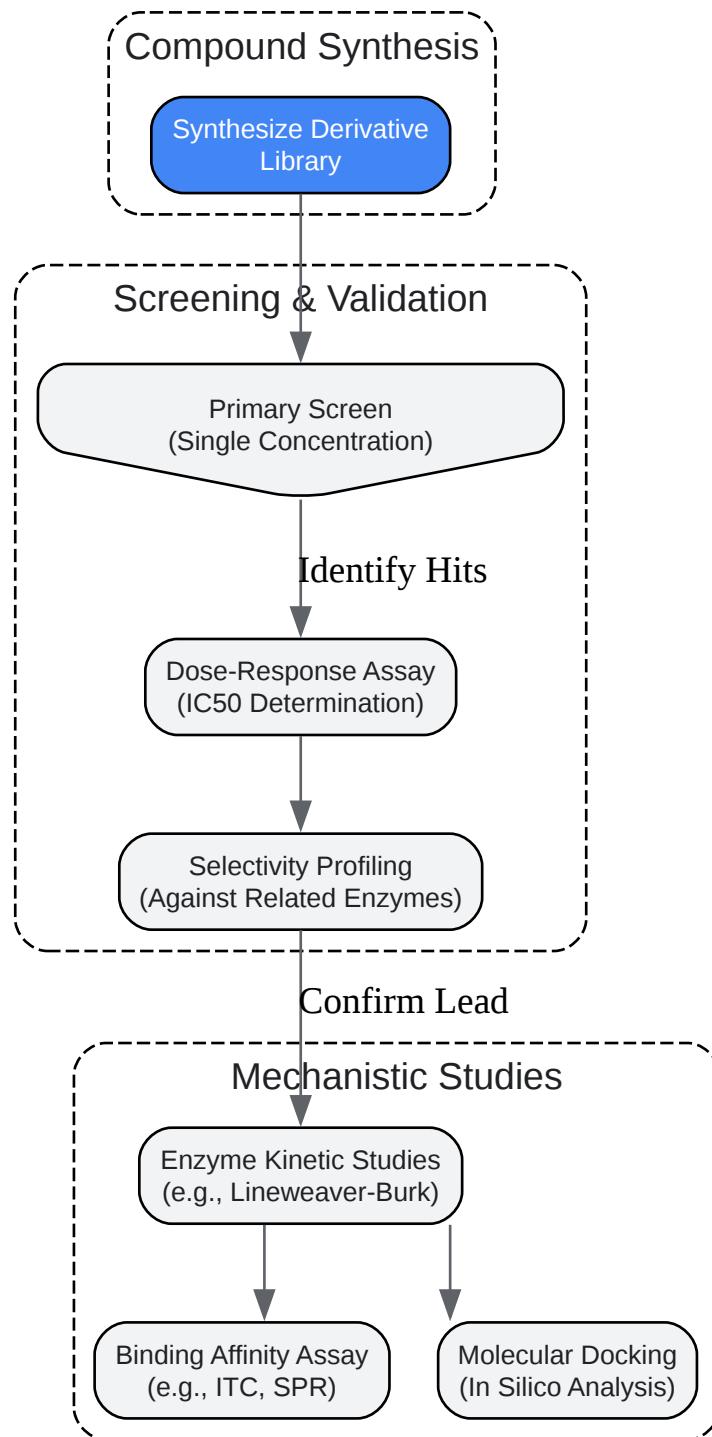
Compound ID	Cancer Cell Line	Description	IC ₅₀ (nM)
7l	A549 (Lung)	2,3-difluorophenyl substituent	12
7l	HCT116 (Colon)	2,3-difluorophenyl substituent	17
7l	HeLa (Cervical)	2,3-difluorophenyl substituent	26
7n	A549 (Lung)	2,5-difluorophenyl substituent	9
7b	HeLa (Cervical)	2-fluoro-5-methylphenyl substituent	20

Signaling Pathway: BCL2-Mediated Apoptosis

Several 1-(2-fluorophenyl) derivatives exert their anticancer effects by inhibiting the anti-apoptotic protein BCL2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).



Enzyme Inhibitor Screening Workflow

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References

- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
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